molecular formula C17H19NO3 B14335171 Ethyl 5-benzoyl-1,2,4-trimethyl-1H-pyrrole-3-carboxylate CAS No. 106753-83-7

Ethyl 5-benzoyl-1,2,4-trimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B14335171
CAS No.: 106753-83-7
M. Wt: 285.34 g/mol
InChI Key: DBJLKVRJTNYHDG-UHFFFAOYSA-N
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Description

Ethyl 5-benzoyl-1,2,4-trimethyl-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom in the ring. This particular compound is characterized by the presence of ethyl, benzoyl, and carboxylate groups attached to the pyrrole ring, along with three methyl groups at positions 1, 2, and 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-benzoyl-1,2,4-trimethyl-1H-pyrrole-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4,4-trimethoxybutan-1-amine with benzoyl chloride, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation and cyclization processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-benzoyl-1,2,4-trimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 5-benzoyl-1,2,4-trimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-benzoyl-1,2,4-trimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 5-benzoyl-1,2,4-trimethyl-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:

Properties

CAS No.

106753-83-7

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

ethyl 5-benzoyl-1,2,4-trimethylpyrrole-3-carboxylate

InChI

InChI=1S/C17H19NO3/c1-5-21-17(20)14-11(2)15(18(4)12(14)3)16(19)13-9-7-6-8-10-13/h6-10H,5H2,1-4H3

InChI Key

DBJLKVRJTNYHDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1C)C(=O)C2=CC=CC=C2)C)C

Origin of Product

United States

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